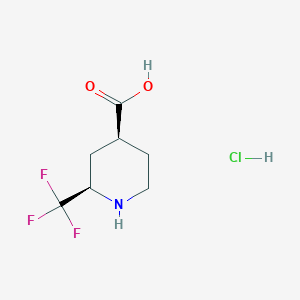
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11ClF3NO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. This can be achieved through various methods, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the piperidine ring and the trifluoromethyl group using palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Chemistry: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications .
Biology: In biological research, the compound is utilized to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and protein interactions .
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .
Comparaison Avec Des Composés Similaires
- cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride stands out due to its specific trifluoromethyl group positioning on the piperidine ring, which can significantly influence its chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11ClF3NO2 |
|---|---|
Poids moléculaire |
233.61 g/mol |
Nom IUPAC |
(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1 |
Clé InChI |
MSUATQFDGCXRGM-UYXJWNHNSA-N |
SMILES isomérique |
C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl |
SMILES canonique |
C1CNC(CC1C(=O)O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
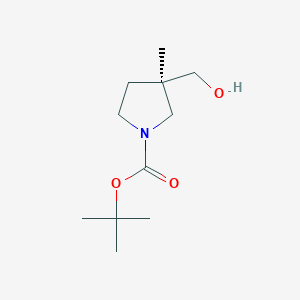



![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)

![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
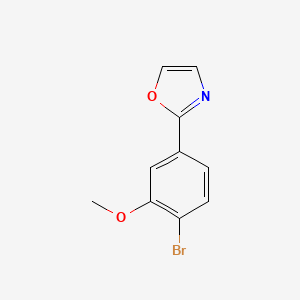
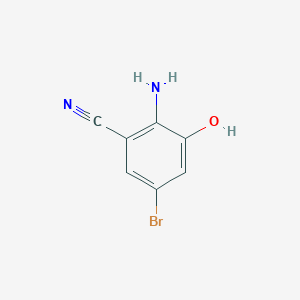
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
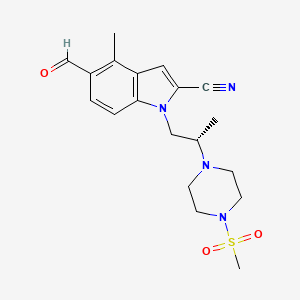
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
